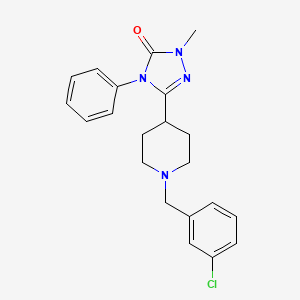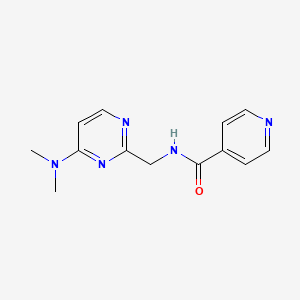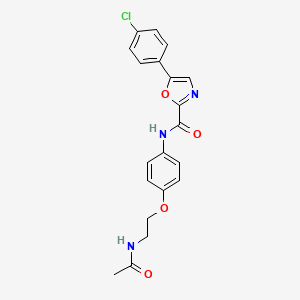![molecular formula C27H25N5O2S2 B2707885 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 896677-78-4](/img/structure/B2707885.png)
2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a multifaceted compound that has garnered interest due to its versatile chemical structure and potential applications across various fields such as chemistry, biology, medicine, and industry. Its complex chemical makeup presents intriguing opportunities for scientific exploration.
Applications De Recherche Scientifique
Chemistry
In chemistry, the compound is explored for its potential as a building block in the synthesis of more complex molecules, particularly in pharmaceutical chemistry where it can be a precursor for drug development.
Biology
In biological studies, it may act as an inhibitor or activator of certain enzymes, providing insights into biochemical pathways and potential therapeutic targets.
Medicine
The compound’s unique structure could make it a candidate for drug development, particularly for its interactions with molecular targets associated with diseases such as cancer, bacterial infections, and neurological disorders.
Industry
Its robust chemical properties make it suitable for industrial applications, including as a specialty chemical in the production of advanced materials or as a reagent in chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide can be achieved through a multi-step reaction process. Typically, it involves the initial formation of the oxobenzo[d]thiazol core, followed by the incorporation of the triazole ring via cyclization reactions. Each step requires precise control of conditions such as temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production might be scaled up using large reactors, where the reactions are carried out in a continuous flow to enhance efficiency. This involves meticulous optimization of reaction parameters and the use of advanced purification techniques like column chromatography or recrystallization to achieve the desired compound at an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
This compound is prone to various types of reactions such as:
Oxidation: Conversion to corresponding oxides or further functionalization of the aromatic rings.
Reduction: Reduction of specific functional groups leading to changes in the electronic properties.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed to introduce new functionalities.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilization of halogenating agents like bromine or chlorine under controlled temperature conditions.
Major Products
These reactions can lead to the formation of various derivatives, enhancing the compound’s utility in different applications by modifying its physicochemical properties.
Mécanisme D'action
The compound operates through a mechanism that involves binding to specific molecular targets. For instance, it might inhibit the activity of particular enzymes by occupying their active sites, thus preventing the natural substrates from interacting with these enzymes. This leads to downstream effects on metabolic pathways or cellular processes, which are pivotal in its application in drug development and biological research.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds
Comparatively, similar compounds such as 2-((5-((2-oxobenzo[d]thiazol-2-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide exhibit slight variations in their aromatic substitutions, which can affect their reactivity and biological activity.
Unique Aspects
What sets 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide apart is its specific aromatic substitutions and the overall structural configuration that confer unique electronic and steric properties, making it particularly valuable for targeted applications.
This comprehensive understanding of this compound sheds light on its potential and the breadth of research avenues it opens up.
Propriétés
IUPAC Name |
N-(3-methylphenyl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O2S2/c1-19-8-7-11-21(16-19)28-25(33)18-35-26-30-29-24(31(26)15-14-20-9-3-2-4-10-20)17-32-22-12-5-6-13-23(22)36-27(32)34/h2-13,16H,14-15,17-18H2,1H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJVXDRDAIEUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2CCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2707805.png)
![2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile](/img/structure/B2707807.png)


![6-Acetyl-2-(7-methoxybenzofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2707812.png)

![6-(4-nitrophenyl)-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B2707816.png)

![ethyl 2-(2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)acetate](/img/structure/B2707818.png)

![7-(2-ethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2707821.png)
![5-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2707823.png)
![N-(2-BROMO-4-METHYLPHENYL)-2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE](/img/structure/B2707824.png)
